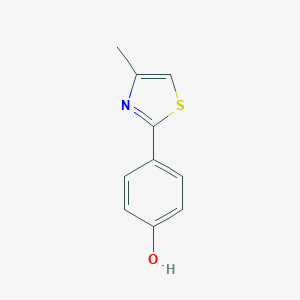

4-(4-Methyl-1,3-thiazol-2-yl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methyl-1,3-thiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCMBRIDHHFYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421946 | |

| Record name | 4-(4-Methyl-1,3-thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138330-01-5 | |

| Record name | 4-(4-Methyl-1,3-thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Methyl-1,3-thiazol-2-yl)phenol CAS number and properties

An In-depth Technical Guide to 4-(4-Methyl-1,3-thiazol-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methyl-1,3-thiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, detail a representative synthetic route, discuss its known and potential biological activities, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical scaffold.

Chemical Identity and Physicochemical Properties

4-(4-Methyl-1,3-thiazol-2-yl)phenol is a bifunctional molecule featuring a phenol ring connected to a 4-methylthiazole heterocycle. This unique arrangement of a hydrogen-bond donating phenolic hydroxyl group and a heterocyclic system imparts specific electronic and steric properties that are crucial for its molecular interactions and biological activity.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 138330-01-5 | [1] |

| Molecular Formula | C₁₀H₉NOS | Calculated |

| Molecular Weight | 191.25 g/mol | [2] |

| Appearance | Off-white to light brown solid | [1] |

| Boiling Point | 361.7 ± 44.0 °C (Predicted) | [1] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.80 ± 0.15 (Predicted) | [1] |

| Storage | 2-8°C, stored under nitrogen | [1] |

Synthesis Methodology

The synthesis of 2-arylthiazoles such as 4-(4-Methyl-1,3-thiazol-2-yl)phenol is commonly achieved via the Hantzsch thiazole synthesis or variations thereof. A representative and reliable protocol involves the condensation of a thioamide with an α-haloketone.

Conceptual Workflow: Hantzsch Thiazole Synthesis

The core of the synthesis is the reaction between 4-hydroxythiobenzamide and chloroacetone. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, initiating a sequence of cyclization and dehydration steps to form the thiazole ring.

Caption: General workflow for the Hantzsch synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

4-Hydroxythiobenzamide

-

Chloroacetone (stabilized)

-

Anhydrous Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxythiobenzamide (1.0 equivalent) in anhydrous ethanol.

-

Reagent Addition: To the stirred solution, add chloroacetone (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-(4-Methyl-1,3-thiazol-2-yl)phenol.

Causality Note: The use of a slight excess of chloroacetone ensures the complete consumption of the thiobenzamide starting material. The basic wash with sodium bicarbonate is critical to neutralize any hydrochloric acid formed during the reaction, preventing potential side reactions or degradation of the acid-sensitive product.

Applications in Research and Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to possess a wide array of biological activities. While specific data for 4-(4-Methyl-1,3-thiazol-2-yl)phenol is limited, the activities of structurally similar phenolic thiazoles provide strong rationale for its investigation in several therapeutic areas.

Potential Biological Activities

-

Antioxidant and Antiradical Activity: Phenolic compounds are well-established antioxidants. The combination of a phenol group with a thiazole moiety can lead to potent antiradical activity, attributable to the hydrogen-donating ability of the phenolic hydroxyl group.[3]

-

Enzyme Inhibition: Thiazole derivatives have been designed as inhibitors for various enzymes. For instance, related compounds have shown inhibitory effects against monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative disorders.[4] Additionally, other thiazole-containing molecules have demonstrated potent inhibition of tyrosinase, an enzyme involved in melanin biosynthesis, suggesting applications in dermatology.[5]

-

Anticancer Properties: The 1,3,4-thiadiazol-2-yl)-benzene-1,3-diol scaffold, which is structurally related, has demonstrated antiproliferative activity against several human cancer cell lines, including breast and rectal cancer.[6] This suggests that 4-(4-Methyl-1,3-thiazol-2-yl)phenol could be a valuable starting point for the development of novel anticancer agents.

-

Chemiluminescence Enhancement: A structurally similar isomer, 4-(2-Methyl-4-thiazolyl)phenol, is noted as a potent enhancer for luminol chemiluminescence in the presence of horseradish peroxidase (HRP), indicating potential applications in diagnostic assays and biochemical research.[7]

Signaling Pathway Hypothesis

Based on the known activities of related compounds, we can hypothesize a potential mechanism of action. For example, as a potential MAO-B inhibitor, the compound could modulate neurotransmitter levels in the brain, which is a key strategy in Parkinson's disease treatment.

Caption: Hypothesized mechanism of action as a MAO-B inhibitor.

Safety, Handling, and Storage

Hazard Profile (Anticipated):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[8] Phenolic compounds can be corrosive.[10]

-

Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[8]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[8]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10] Remove contaminated clothing immediately.

-

Spills: In case of a spill, contain the material, prevent it from entering drains, and clean up using appropriate absorbent materials.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

For long-term stability, storage at 2-8°C under a nitrogen atmosphere is recommended.[1]

References

-

MedchemExpress.com. 4-(2-Methyl-4-thiazolyl)phenol (4-(2-Methylthiazol-4-yl)phenol).

-

PubChem. 4-(2-Amino-1,3-thiazol-4-yl)phenol.

-

ChemicalBook. 4-(4-METHYL-1,3-THIAZOL-2-YL)PHENOL | 138330-01-5.

-

Ghiurca, I., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(21), 6549.

-

Echemi. 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol Safety Data Sheets.

-

National Institutes of Health (NIH). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol.

-

Carl ROTH. Phenol - Safety Data Sheet.

-

MDPI. 4-[Bis(thiazol-2-ylamino)methyl]phenol.

-

Fisher Scientific. Safety Data Sheet - Phenol.

-

Sigma-Aldrich. SAFETY DATA SHEET - Phenol.

-

MDPI. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols.

-

Sigma-Aldrich. 4-(2-Methyl-4-thiazolyl)phenol.

-

ResearchGate. Synthesis of 4-(thiazol-2-yldiazenyl)phenol L 1 and....

-

ResearchGate. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors.

Sources

- 1. 4-(4-METHYL-1,3-THIAZOL-2-YL)PHENOL | 138330-01-5 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-[Bis(thiazol-2-ylamino)methyl]phenol [mdpi.com]

- 6. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols | MDPI [mdpi.com]

- 7. 4-(2-Methyl-4-thiazolyl)phenol = 98.0 HPLC 30686-73-8 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

Physical and chemical characteristics of 4-(4-Methyl-1,3-thiazol-2-yl)phenol

An In-Depth Technical Guide to 4-(4-Methyl-1,3-thiazol-2-yl)phenol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(4-Methyl-1,3-thiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the compound's structural attributes, physicochemical properties, and theoretical spectroscopic profile. A plausible and detailed synthetic protocol is presented, grounded in established chemical principles. Furthermore, the guide explores the potential biological relevance and applications of this molecule by contextualizing its structural motifs—the phenol and thiazole rings—within the broader landscape of drug discovery.[1][2][3] Safety and handling precautions based on analogous structures are also provided to ensure safe laboratory practice. This document is intended for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Structure

4-(4-Methyl-1,3-thiazol-2-yl)phenol is a bifunctional organic molecule featuring a phenol ring linked at the para position to the 2-position of a 4-methylthiazole ring. The combination of an acidic phenolic hydroxyl group and the electron-rich thiazole heterocycle makes it a versatile building block in organic synthesis.

-

IUPAC Name: 4-(4-Methyl-1,3-thiazol-2-yl)phenol

-

CAS Number: 138330-01-5

-

Molecular Formula: C₁₀H₉NOS

-

Molecular Weight: 191.25 g/mol

The structural arrangement of these two key functional groups dictates the molecule's reactivity, electronic properties, and potential for intermolecular interactions, such as hydrogen bonding.

Caption: Chemical structure of 4-(4-Methyl-1,3-thiazol-2-yl)phenol.

Physicochemical Properties

The physical properties of this compound are characteristic of a substituted phenol. Its solid nature at room temperature and predicted boiling point are consistent with its molecular weight and the potential for hydrogen bonding afforded by the phenol group. The predicted pKa is a critical parameter, indicating that the compound is a weak acid, a property central to its potential interactions with biological targets and its behavior in different pH environments.

| Property | Value | Source |

| Appearance | Off-white to light brown solid | ChemicalBook[4] |

| Boiling Point | 361.7 ± 44.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| pKa | 8.80 ± 0.15 (Predicted) | ChemicalBook[4] |

| Storage | 2-8°C, under inert atmosphere (Nitrogen) | ChemicalBook[4] |

Spectroscopic Profile (Theoretical)

While experimental spectra are not widely published, a theoretical analysis based on the molecule's structure allows for the prediction of its key spectroscopic features. This is invaluable for reaction monitoring and structural confirmation.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by signals from the hydroxyl and aromatic functionalities.[5][8]

-

O-H Stretch: A broad and strong absorption band is predicted in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, which is often broadened due to hydrogen bonding.

-

Aromatic C-H Stretch: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Absorptions corresponding to the methyl group C-H stretching will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

Aromatic C=C and Thiazole C=N/C=C Stretches: A series of sharp peaks of varying intensity are anticipated in the 1450-1620 cm⁻¹ region, corresponding to the ring stretching vibrations of both the phenyl and thiazole rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should provide distinct signals for each unique proton environment. In a typical deuterated solvent like DMSO-d₆:

-

Phenolic OH: A broad singlet, typically downfield (>9.0 ppm), whose position is concentration and solvent dependent.

-

Aromatic Protons (Phenyl Ring): Two doublets in the range of 6.8-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hydroxyl group will be more shielded (upfield) than the protons ortho to the thiazole ring.

-

Thiazole Proton: A singlet around 7.0-7.5 ppm for the proton at the 5-position of the thiazole ring.

-

Methyl Protons: A sharp singlet around 2.3-2.5 ppm, corresponding to the three protons of the methyl group on the thiazole ring.

-

-

¹³C NMR: The carbon spectrum will show 10 distinct signals:

-

Phenolic Carbon (C-OH): A signal in the 155-160 ppm range.

-

Thiazole Carbons: The C2 carbon (attached to the phenyl ring and nitrogen) will be significantly downfield (~165-170 ppm), while C4 and C5 will appear in the 110-150 ppm range.

-

Aromatic Carbons: Four signals in the aromatic region (115-135 ppm), plus the ipso-carbon attached to the thiazole ring.

-

Methyl Carbon: A signal in the upfield region, typically 15-20 ppm.

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 191.

-

Key Fragments: Common fragmentation pathways would involve the loss of small stable molecules or radicals, such as CO, HCN, or methyl radical, leading to characteristic fragment ions.

Synthesis and Purification (Proposed Method)

A robust and widely applicable method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This approach involves the condensation of a halo-ketone with a thioamide. For the target molecule, 4-hydroxy-α-chloroacetophenone would be a suitable halo-ketone starting material, reacting with thioacetamide.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Causality: This protocol is designed based on the established mechanism of the Hantzsch synthesis. Ethanol is chosen as a polar protic solvent to facilitate the dissolution of reactants and the reaction progress. Refluxing provides the necessary activation energy for the condensation and cyclization steps. The subsequent workup and purification are standard procedures to isolate and purify a phenolic organic compound.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-α-chloroacetophenone (1 equivalent) and thioacetamide (1.1 equivalents).

-

Solvent Addition: Add anhydrous ethanol (approx. 10 mL per gram of halo-ketone) to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The crude product may precipitate from the solution. If not, slowly add the reaction mixture to a beaker of ice-cold water to induce precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts and residual ethanol.

-

Purification:

-

Recrystallization (Preferred): The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

-

Column Chromatography: If recrystallization is ineffective, the crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the obtained data with the theoretical profile.

Applications and Biological Relevance

The title compound is a scaffold of high interest in drug discovery due to the proven pharmacological importance of its constituent parts: the thiazole ring and the phenol moiety.

-

Thiazole Core: The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active agents. It is known to be a key component in compounds exhibiting a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Its presence can enhance binding to biological targets and improve pharmacokinetic properties.

-

Phenolic Group: Phenols are well-known for their antioxidant and radical-scavenging properties.[2] The hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at the active sites of enzymes and receptors. Many natural and synthetic phenolic compounds exhibit significant biological activities.[2][9]

-

Synergistic Potential: The combination of these two moieties in 4-(4-Methyl-1,3-thiazol-2-yl)phenol creates a molecule with potential for dual or synergistic activities. It can serve as a critical intermediate for the synthesis of more complex molecules, such as kinase inhibitors, enzyme inhibitors, or multi-target ligands for treating complex diseases like cancer or neurodegenerative disorders.[10][11]

Safety and Handling Precautions

No specific safety data sheet (SDS) is available for 4-(4-Methyl-1,3-thiazol-2-yl)phenol. Therefore, precautions should be based on the known hazards of its functional groups and related compounds.[12][13][14]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

If Swallowed: Rinse mouth and seek medical attention.[17]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[17]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][17]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

-

Disclaimer: This information is based on related compounds and should be used as a guide. Always consult a comprehensive and specific Safety Data Sheet before handling any chemical.

References

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]

-

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. National Institutes of Health (NIH). [Link]

-

Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PubMed Central. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem, National Institutes of Health. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central, National Institutes of Health. [Link]

-

MATERIAL SAFETY DATA SHEETS 5-HYDROXYMETHYL THIAZOLE. Cleanchem Laboratories. [Link]

-

Scheme 1. Synthesis of 4-(thiazol-2-yldiazenyl)phenol L 1 and... ResearchGate. [Link]

-

4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. ResearchGate. [Link]

-

2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. PubMed Central. [Link]

-

Chemical Properties of Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0). Cheméo. [Link]

-

GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. Asian Journal of Research in Chemistry. [Link]

-

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. ResearchGate. [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]

-

IR Spectroscopy: 4 Practice Problems. Master Organic Chemistry. [Link]

-

Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. Polish Academy of Sciences. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-El-Remaily-Abdel-Ghani/467888147d3c5097f54c9c73330691e8473859d0]([Link]

Sources

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-(4-METHYL-1,3-THIAZOL-2-YL)PHENOL | 138330-01-5 [chemicalbook.com]

- 5. ajrconline.org [ajrconline.org]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 346926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. cleanchemlab.com [cleanchemlab.com]

- 15. actylislab.com [actylislab.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A-Z Guide to the Structural Elucidation of 4-(4-Methyl-1,3-thiazol-2-yl)phenol: A Multi-Technique Approach

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development.[1] This guide provides a comprehensive, in-depth walkthrough of the synergistic analytical techniques required to elucidate the structure of 4-(4-Methyl-1,3-thiazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow that moves from foundational molecular formula determination to a detailed architectural blueprint of atomic connectivity. This document is designed not as a rigid protocol, but as a logical framework, explaining the causality behind each experimental choice and demonstrating how orthogonal data streams converge to provide irrefutable structural confirmation.

Introduction: The Rationale for a Cohesive Analytical Strategy

The molecule 4-(4-Methyl-1,3-thiazol-2-yl)phenol belongs to the family of heterocyclic compounds, which are pivotal scaffolds in a vast array of pharmaceuticals due to their diverse biological activities.[2][3] Accurate structural confirmation is the non-negotiable prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards. The elucidation process is a systematic investigation, where each analytical technique provides a unique piece of the structural puzzle.[4][5]

This guide will follow a logical progression, beginning with the determination of the molecular formula and proceeding through the identification of functional groups to the final mapping of the atomic framework.[4]

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Establishing the Molecular Formula

Expertise & Rationale: The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement of the parent ion, which can be used to calculate the elemental composition.[6][7] Unlike nominal mass spectrometry, HRMS can distinguish between compounds that have the same integer mass but different molecular formulas.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of 4-(4-Methyl-1,3-thiazol-2-yl)phenol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: The instrument measures the mass-to-charge ratio (m/z) to at least four decimal places. This "accurate mass" is used to determine the elemental formula.

Data Presentation: HRMS Results

| Parameter | Observed Value | Calculated Value (for C₁₀H₁₀NOS⁺) |

| [M+H]⁺ (m/z) | 192.0481 | 192.0483 |

| Molecular Formula | C₁₀H₉NOS | C₁₀H₉NOS |

| Index of Hydrogen Deficiency (IHD) | 7 | 7 |

The IHD of 7 suggests a high degree of unsaturation, consistent with the presence of two rings (a benzene ring and a thiazole ring) and additional double bonds.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[9][10] Each functional group absorbs infrared radiation at a characteristic frequency, providing a "molecular fingerprint".[10] For 4-(4-Methyl-1,3-thiazol-2-yl)phenol, we expect to see characteristic absorptions for the hydroxyl (O-H) group, aromatic C-H bonds, and bonds within the heterocyclic thiazole ring.[10][11]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: The resulting spectrum is analyzed for absorption bands corresponding to specific bond vibrations.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3200 | Strong, Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1610, 1500 | Strong, Sharp | C=C aromatic ring stretches |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| ~1250 | Strong | C-O stretch (phenol) |

The presence of a strong, broad O-H stretch is highly indicative of a phenolic group, and the C=N stretch supports the presence of the thiazole heterocycle.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[14] One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) experiments work in concert to build a complete picture of the carbon skeleton and the placement of protons.[2][15]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[16]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, HSQC, and HMBC spectra using standard pulse programs.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[17]

Data Presentation: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.80 | s (broad) | 1H | Ar-OH |

| 7.75 | d, J=8.8 Hz | 2H | H-2', H-6' |

| 7.10 | s | 1H | H-5 |

| 6.85 | d, J=8.8 Hz | 2H | H-3', H-5' |

| 2.40 | s | 3H | -CH₃ |

The broad singlet at 9.80 ppm is characteristic of a phenolic proton. The two doublets at 7.75 and 6.85 ppm with identical coupling constants (J=8.8 Hz) are indicative of a 1,4-disubstituted (para) benzene ring. The singlets at 7.10 ppm and 2.40 ppm correspond to the thiazole proton and the methyl group, respectively.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments in the molecule.

Data Presentation: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 167.5 | C-2 |

| 157.8 | C-4' |

| 150.2 | C-4 |

| 128.5 | C-2', C-6' |

| 123.0 | C-1' |

| 116.0 | C-3', C-5' |

| 112.5 | C-5 |

| 17.0 | -CH₃ |

The spectrum shows 8 distinct carbon signals, which, considering the symmetry of the para-substituted phenol ring (where C-2'/C-6' and C-3'/C-5' are equivalent), accounts for all 10 carbons in the proposed formula.

2D NMR: Assembling the Fragments

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, confirming the C-H connections.[18][19]

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away, revealing the connectivity across the entire molecule.[18][19]

Caption: Key HMBC correlations confirming the molecular structure.

Interpretation of Key HMBC Correlations:

-

Phenol to Thiazole Linkage: The crucial correlation is from the aromatic protons H-2'/H-6' (δ 7.75) to the thiazole carbon C-2 (δ 167.5). This three-bond correlation (³J) unambiguously establishes the connection between the phenolic ring and the thiazole ring at position 2 of the thiazole.

-

Thiazole Ring Substitution: The proton on the thiazole ring, H-5 (δ 7.10), shows a two-bond correlation to C-4 (δ 150.2). The methyl protons (-CH₃, δ 2.40) also show a two-bond correlation to this same carbon (C-4), confirming that the methyl group is attached to C-4 of the thiazole ring.

Data Synthesis and Final Structure Confirmation

The structure of 4-(4-Methyl-1,3-thiazol-2-yl)phenol is unequivocally confirmed by the convergence of all analytical data:

-

HRMS established the molecular formula as C₁₀H₉NOS.

-

FTIR confirmed the presence of a phenolic O-H group and the aromatic/heterocyclic ring systems.

-

¹H and ¹³C NMR accounted for all protons and carbons in the molecule and identified key structural motifs like the 1,4-disubstituted benzene ring and a methyl-substituted thiazole ring.

-

HSQC and HMBC provided the final, definitive proof of connectivity, linking the phenolic and thiazole fragments and confirming the precise location of the methyl group.

The self-validating nature of this workflow, where each piece of data corroborates the others, provides the highest level of confidence in the final elucidated structure.

References

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

-

Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43, 1073–1089. Retrieved from [Link]

-

Mahajan, S., et al. (2021). Quantitative NMR Methods in Metabolomics. Metabolites, 11(8), 515. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]

-

Ofner, J., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 147-154. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. Retrieved from [Link]

-

Rebins. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. Retrieved from [Link]

-

ResearchGate. (n.d.). J C,H correlations in the HMBC NMR spectrum of 13. Retrieved from [Link]

-

American Chemical Society. (2013). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

ACS Publications. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

PMC. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

-

YouTube. (2023). Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

PMC. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

-

ResearchGate. (2025). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Retrieved from [Link]

-

RSC Publishing. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (2025). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Wiley. (n.d.). Structure Elucidation by NMR in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(thiazol-2-yldiazenyl)phenol L 1 and.... Retrieved from [Link]

-

Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas. Retrieved from [Link]

-

YouTube. (2025). How To Calculate Molecular Formula From Mass Spectroscopy?. Retrieved from [Link]

Sources

- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. researchgate.net [researchgate.net]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 10. wjbphs.com [wjbphs.com]

- 11. scielo.br [scielo.br]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. jchps.com [jchps.com]

- 15. researchgate.net [researchgate.net]

- 16. nmr-bio.com [nmr-bio.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

The Multifaceted Biological Activities of Phenolic Thiazole Derivatives: A Technical Guide for Drug Discovery

Abstract

Phenolic thiazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental choices, and provides detailed, field-proven protocols to empower further investigation and therapeutic development.

Introduction: The Therapeutic Potential of a Hybrid Scaffold

The convergence of the phenolic moiety, a well-established pharmacophore known for its antioxidant and diverse biological properties, with the thiazole ring, a versatile heterocyclic system present in numerous FDA-approved drugs, has given rise to a class of compounds with significant therapeutic promise.[1] The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, provides a rigid scaffold amenable to diverse substitutions, allowing for the fine-tuning of physicochemical and pharmacological properties.[2] The inherent ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals, coupled with the diverse biological activities of the thiazole core, creates a synergistic effect that is the subject of intense research.[3]

This guide will navigate the landscape of phenolic thiazole derivatives, dissecting their biological activities and providing the practical knowledge necessary to advance their journey from bench to potential clinical application.

Synthetic Strategies: The Hantzsch Reaction as a Cornerstone

A cornerstone in the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[4] This robust and versatile method typically involves the condensation of an α-haloketone with a thioamide.[5] For the synthesis of phenolic thiazole derivatives, a common and effective strategy involves the Hantzsch heterocyclization of thiosemicarbazones derived from phenolic aldehydes or ketones with α-haloketones.[6] This approach allows for the introduction of the phenolic moiety at a specific position on the final thiazole derivative.

Experimental Protocol: Hantzsch Synthesis of a Phenolic Thiazole Derivative

This protocol provides a general framework for the synthesis of a 2-amino-4-phenylthiazole derivative bearing a phenolic substituent.

Materials:

-

Phenolic aldehyde (1 equivalent)

-

Thiosemicarbazide (1.1 equivalents)

-

Ethanol

-

Catalytic amount of glacial acetic acid

-

α-Bromoacetophenone (1 equivalent)

-

Sodium bicarbonate solution

-

Methanol

Procedure:

-

Thiosemicarbazone Formation:

-

Dissolve the phenolic aldehyde in ethanol.

-

Add thiosemicarbazide and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazone by filtration. Wash with cold ethanol and dry.

-

-

Hantzsch Thiazole Synthesis:

-

Suspend the synthesized thiosemicarbazone in methanol.

-

Add an equimolar amount of α-bromoacetophenone.

-

Heat the mixture to reflux and stir for 30 minutes.[1]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize the hydrobromide salt formed and precipitate the free base.[4]

-

Filter the precipitated solid, wash with water, and then with a small amount of cold methanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure phenolic thiazole derivative.

-

Causality: The initial formation of the thiosemicarbazone is crucial as it incorporates the phenolic group and provides the necessary thioamide functionality for the subsequent cyclization. The Hantzsch reaction proceeds via an initial SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4] The use of a slight excess of thiosemicarbazide in the first step helps to drive the reaction to completion. Neutralization with sodium bicarbonate is a critical workup step to isolate the final product in its neutral, less soluble form.[4]

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases.[6] Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.[7] The incorporation of a thiazole ring can modulate this activity and introduce additional mechanisms of action.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of phenolic thiazole derivatives is hydrogen atom transfer (HAT) . The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and, potentially, the thiazole system.

A secondary mechanism can be single electron transfer-proton loss (SET-PL) , where an electron is first transferred to the radical, followed by the loss of a proton from the hydroxyl group.

Experimental Evaluation of Antioxidant Activity

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine upon accepting a hydrogen atom from an antioxidant.[8]

Protocol:

-

Prepare a stock solution of the phenolic thiazole derivative in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control well containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[9]

Protocol:

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[9]

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the phenolic thiazole derivative.

-

Add a small volume of each dilution to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Structure-Activity Relationship (SAR) Insights

-

Number and Position of Hydroxyl Groups: The antioxidant activity generally increases with the number of phenolic hydroxyl groups. The position of the hydroxyl groups on the phenyl ring also plays a crucial role, with ortho- and para-dihydroxy substitutions often showing higher activity due to better stabilization of the resulting phenoxyl radical.

-

Electron-Donating Groups: The presence of electron-donating groups on the phenyl ring can enhance the antioxidant activity by increasing the electron density on the hydroxyl group, facilitating hydrogen atom donation.

-

Thiazole Ring Substituents: The nature of the substituents on the thiazole ring can influence the overall electronic properties of the molecule and, consequently, its antioxidant potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Phenolic thiazole derivatives have demonstrated promising anticancer activity against various cancer cell lines through multiple mechanisms.[10]

Mechanisms of Anticancer Action

Phenolic thiazoles can induce cancer cell death through several pathways, including:

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[11] Phenolic thiazoles can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

-

Inhibition of Key Signaling Pathways: Phenolic thiazoles can interfere with signaling pathways that are crucial for cancer cell survival and proliferation, such as the NF-κB pathway.[12]

-

Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes that are overexpressed in cancer cells, such as certain kinases.

Experimental Evaluation of Anticancer Activity

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

-

Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.[14]

-

Treat the cells with various concentrations of the phenolic thiazole derivative for a specified period (e.g., 24, 48, or 72 hours).[13]

-

After the incubation period, remove the treatment medium.

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[10][13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

-

Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[13][15]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

b) Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Protocol:

-

Treat cancer cells with the phenolic thiazole derivative at its IC50 concentration for a specific duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.[16]

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.[16]

-

Incubate the cells in the dark at room temperature for 15-30 minutes.[16]

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

c) Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[17] Its activation is a hallmark of apoptosis.

Protocol:

-

Treat cells with the phenolic thiazole derivative.

-

Lyse the cells to release their contents.

-

Add the cell lysate to a 96-well plate.

-

Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA).[17]

-

Measure the absorbance or fluorescence to quantify the amount of cleaved substrate, which is proportional to the caspase-3 activity.

Signaling Pathway Visualization

Caption: Apoptosis induction pathways targeted by phenolic thiazoles.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Phenolic thiazole derivatives have demonstrated significant activity against a range of bacteria and fungi.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action can vary, but may include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.

-

Inhibition of Essential Enzymes: These compounds can inhibit enzymes vital for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Interference with Biofilm Formation: Some derivatives have shown the ability to inhibit the formation of biofilms, which are communities of microbes that are notoriously resistant to antibiotics.

Experimental Evaluation of Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20]

Protocol (Broth Microdilution Method):

-

Prepare a stock solution of the phenolic thiazole derivative in a suitable solvent.

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL).[20]

-

Add the microbial inoculum to each well of the plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-24 hours.[20]

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[21]

Quantitative Data Summary

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Thiazole-A | Staphylococcus aureus | 16 | [22] |

| Thiazole-B | Escherichia coli | 32 | [22] |

| Thiazole-C | Candida albicans | 8 | [22] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.[23] Phenolic thiazole derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory pathways.[24]

Mechanism of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for these compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[12] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[25] By inhibiting the activation of NF-κB, phenolic thiazoles can suppress the production of these inflammatory mediators.[12]

Experimental Evaluation of Anti-inflammatory Activity

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[26]

Protocol:

-

Acclimatize male Wistar rats for one week.[6]

-

Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the phenolic thiazole derivative.

-

Administer the test compounds or the standard drug orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.[27]

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[28]

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway Visualization

Caption: Inhibition of the NF-κB signaling pathway by phenolic thiazoles.

Conclusion and Future Directions

Phenolic thiazole derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their straightforward synthesis, coupled with their potent antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, makes them attractive candidates for further drug development.

Future research should focus on:

-

Lead Optimization: Systematic modification of the phenolic and thiazole moieties to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy and safety profiles of lead compounds in relevant animal models.

The continued exploration of this chemical space holds the potential to deliver novel therapeutic agents for a range of human diseases.

References

-

G. Marc, A. Stana, S.D. Oniga, A. Pîrnău, L. Vlase, O. Oniga. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules. 2021; 26(21):6539. [Link]

-

C. Uncu, et al. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. J Enzyme Inhib Med Chem. 2018; 33(1): 1136–1146. [Link]

-

S. H. Ali, A. R. Sayed. Review of the synthesis and biological activity of thiazoles. Synth Commun. 2021; 51(5): 670-700. [Link]

-

ResearchGate. Minimum inhibitory concentration (MIC in µg/mL) of thiazole compounds... [Link]

-

Selwood, D. L., et al. Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. J. Med. Chem. 2002, 45, 12, 2585–2598. [Link]

-

G. Marc, et al. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules 2021, 26, 6539. [Link]

-

M. A. El-Sayed, et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. 2023; 28(21):7309. [Link]

-

MDPI. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. [Link]

-

B. M. Al-Qaraghuli, et al. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed Research International. 2015. [Link]

-

G. Marc, et al. The very good antioxidant and antiradical properties identified for the compound Dihydroxy-Phenyl-Thiazol-Hydrazinium chloride (DPTH). Molecules. 2021; 26(21):6539. [Link]

-

Selwood, D. L., et al. Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. J. Med. Chem. 2002, 45 (12), 2585-2598. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

ResearchGate. Minimum inhibitory concentration (MIC in μg/mL) of thiazole compounds... [Link]

-

MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

-

P. Kumar, et al. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal of Chemistry. 2020; 13(11): 8075-8087. [Link]

-

MDPI. Development of Semisynthetic Apoptosis-Inducing Agents Based on Natural Phenolic Acids Scaffold: Design, Synthesis and In-Vitro Biological Evaluation. [Link]

-

C. P. C. de Oliveira, et al. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? Pharmaceuticals. 2022; 15(11):1377. [Link]

-

ResearchGate. In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]

-

MDPI. Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. [Link]

-

S. S. Al-Otaibi, et al. Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives and their Antioxidant Ac. Journal of Pharmaceutical Negative Results. 2022; 13(3): 236-243. [Link]

-

Global Science Books. Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. [Link]

-

A. A. Momtazi-Borojeni, et al. Apoptosis-inducing Plant-based phenolic compounds are effective on leukemia cell lines. Current Pharmaceutical Design. 2023; 29(12): 914-927. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

A. M. Jorgensen, et al. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. 2024; 19: 539–563. [Link]

-

Figshare. New methods for the rapid synthesis of thiazoles. [Link]

-

YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

-

ResearchGate. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. [Link]

-

Creative Bioarray. Caspase Activity Assay. [Link]

-

Protocols.io. MTT (Assay protocol). [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]

-

DeNovix. Apoptosis Assay Protocol | Technical Note 244. [Link]

-

The Journal of Phytopharmacology. Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. [Link]

-

YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]

-

ResearchGate. 50 for DPPH and ABTS radical scavenging ability of hydrazinyl thiazolyl... [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalsciencebooks.info [globalsciencebooks.info]

- 13. MTT (Assay protocol [protocols.io]

- 14. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 17. mpbio.com [mpbio.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. inotiv.com [inotiv.com]

- 27. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 28. phytopharmajournal.com [phytopharmajournal.com]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-(4-Methyl-1,3-thiazol-2-yl)phenol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the potential mechanisms of action for the compound 4-(4-Methyl-1,3-thiazol-2-yl)phenol. In the absence of extensive direct research on this specific molecule, this guide synthesizes information from the known biological activities of its core components—the thiazole ring and the phenol group—to propose plausible and testable hypotheses regarding its molecular targets and signaling pathways. This guide is intended to serve as a foundational resource for initiating research programs aimed at elucidating the pharmacological profile of this compound.

Section 1: Compound Profile and Rationale for Investigation

1.1. Chemical and Physical Properties

4-(4-Methyl-1,3-thiazol-2-yl)phenol is a small molecule with the empirical formula C₁₀H₉NOS[1]. It presents as an off-white to light brown solid and is characterized by the presence of a methyl-substituted thiazole ring linked to a phenol group[2].

| Property | Value | Source |

| Molecular Weight | 191.25 g/mol | [1] |

| CAS Number | 138330-01-5 | [2] |

| Boiling Point (Predicted) | 361.7±44.0 °C | [2] |

| Density (Predicted) | 1.257±0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.80±0.15 | [2] |

| Appearance | Off-white to light brown solid | [2] |

1.2. Structural Alerts and Potential for Bioactivity

The chemical architecture of 4-(4-Methyl-1,3-thiazol-2-yl)phenol contains two key pharmacophores that are prevalent in a wide range of biologically active compounds:

-

The Thiazole Ring: This five-membered heterocyclic ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs[3]. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects[4][5]. The nitrogen and sulfur atoms in the ring can participate in hydrogen bonding and coordination with metallic cofactors in enzymes, making it a versatile scaffold for interacting with biological targets.

-

The Phenol Group: The hydroxyl group attached to an aromatic ring is a crucial functional group in many pharmaceuticals[6]. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with receptor binding sites[7]. Phenolic compounds are well-documented for their antioxidant, anti-inflammatory, and signaling modulatory properties[8].

The conjugation of these two moieties in 4-(4-Methyl-1,3-thiazol-2-yl)phenol suggests a high potential for interaction with various biological targets, warranting a systematic investigation into its mechanism of action.

Section 2: Plausible Molecular Targets and Mechanistic Hypotheses

Based on the extensive literature on thiazole and phenol-containing compounds, we propose several high-priority hypotheses for the mechanism of action of 4-(4-Methyl-1,3-thiazol-2-yl)phenol.

Hypothesis 1: Inhibition of Protein Kinases

-

Rationale: The thiazole scaffold is a common feature in many kinase inhibitors. For instance, Dasatinib, a potent tyrosine kinase inhibitor, contains a thiazole ring. Thiazole derivatives have been shown to inhibit a variety of kinases, including VEGFR-2, B-RAFV600E, and GSK3β, by competing with ATP for binding to the kinase domain. The phenol group can further enhance binding affinity through hydrogen bonding interactions within the active site.

-

Potential Targets:

-

Tyrosine Kinases: (e.g., VEGFR, EGFR, Src family kinases) involved in cancer cell proliferation and angiogenesis.

-

Serine/Threonine Kinases: (e.g., RAF, AKT, mTOR, GSK3β) central to cell survival and metabolism pathways.

-

Hypothesis 2: Modulation of Inflammatory Signaling Pathways

-

Rationale: Both thiazole and phenolic compounds are known to possess anti-inflammatory properties[5]. They can exert these effects by modulating key inflammatory signaling pathways. Phenolic compounds, in particular, can influence the activity of transcription factors such as NF-κB and Nrf-2, which regulate the expression of pro-inflammatory cytokines and antioxidant enzymes, respectively[1].

-

Potential Pathways:

-

NF-κB Signaling: Inhibition of IKK kinases or prevention of NF-κB nuclear translocation.

-

MAPK Signaling: Modulation of p38, JNK, and ERK pathways.

-

Nrf-2 Signaling: Activation of the Nrf-2 antioxidant response element (ARE) pathway.

-

Hypothesis 3: Interaction with Nuclear Receptors or Other Ligand-Gated Channels

-

Rationale: The phenolic moiety is a known pharmacophore for interacting with nuclear receptors. For example, Bisphenol A, a well-known endocrine disruptor, binds to the estrogen-related receptor gamma. Additionally, phenolic compounds have been shown to modulate the activity of ligand-gated ion channels like GABA-A receptors.

-

Potential Targets:

-

Nuclear Receptors: (e.g., Estrogen Receptors, Peroxisome Proliferator-Activated Receptors - PPARs).

-

GABA-A Receptors: Allosteric modulation of receptor activity.

-

Section 3: Experimental Workflow for Mechanism of Action Elucidation

A multi-pronged approach is recommended to systematically investigate the proposed hypotheses. This workflow is designed to progress from broad, high-throughput screening to more focused target validation and pathway analysis.

Caption: A multiphasic experimental workflow for elucidating the mechanism of action.

3.1. Phase 1: Target Identification

The initial phase aims to identify the primary biological targets of 4-(4-Methyl-1,3-thiazol-2-yl)phenol.

3.1.1. Protocol: Affinity-Based Target Identification

This method utilizes an immobilized version of the compound to "pull down" its binding partners from a cell lysate[2].

Step-by-Step Methodology:

-

Synthesis of Affinity Probe: Synthesize a derivative of 4-(4-Methyl-1,3-thiazol-2-yl)phenol with a linker arm and an affinity tag (e.g., biotin) at a position determined not to be critical for its activity (based on preliminary structure-activity relationship studies).

-

Immobilization: Covalently attach the affinity probe to a solid support (e.g., streptavidin-coated agarose beads).

-

Cell Lysis: Prepare a lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is observed).

-

Incubation: Incubate the cell lysate with the immobilized probe to allow for binding of target proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS)[2].

3.2. Phase 2: Target Validation

Once potential targets are identified, their direct interaction with the compound must be validated.

3.2.1. Protocol: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a purified kinase.

Step-by-Step Methodology:

-

Reagents: Obtain purified recombinant kinase, its specific substrate, ATP, and the test compound.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of 4-(4-Methyl-1,3-thiazol-2-yl)phenol.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate at the optimal temperature for the kinase for a defined period.

-

Detection: Quantify the kinase activity. This can be done using various methods, such as:

-

Phospho-specific antibody-based detection (e.g., ELISA, TR-FRET): Measures the amount of phosphorylated substrate.

-

ADP-Glo™ Kinase Assay: Measures the amount of ADP produced.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

3.2.2. Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells with either vehicle or 4-(4-Methyl-1,3-thiazol-2-yl)phenol.

-

Heating: Heat the treated cells across a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

3.3. Phase 3: Pathway Analysis

Following target validation, the downstream consequences of target engagement on cellular signaling pathways should be investigated.

3.3.1. Protocol: NF-κB Reporter Gene Assay

This assay measures the activation of the NF-κB signaling pathway.

Step-by-Step Methodology:

-

Cell Line: Use a cell line stably transfected with a reporter construct containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Cell Treatment: Treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of varying concentrations of 4-(4-Methyl-1,3-thiazol-2-yl)phenol.

-

Incubation: Incubate the cells for a sufficient time to allow for reporter gene expression.

-